molecular formula C16H15Cl2NOS B5851709 N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide

N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide

Cat. No. B5851709
M. Wt: 340.3 g/mol
InChI Key: UCCJKTJTBQUKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide, also known as CB-1 agonist, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of synthetic cannabinoids and is known for its potential therapeutic effects. In

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide involves binding to the N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide receptors in the central nervous system. This binding results in the activation of the N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide receptors, which leads to the modulation of various physiological processes such as pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic effects through the modulation of pain perception pathways. It also has anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects through the modulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its high potency and selectivity for the N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide receptors. This allows for precise modulation of physiological processes and reduces the potential for off-target effects. One of the limitations of using this compound is its potential for toxicity at high doses, which requires careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide. One direction is the investigation of its potential in the treatment of various neurological and psychiatric disorders such as schizophrenia and anxiety disorders. Another direction is the development of more selective N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide agonists with reduced potential for toxicity. Additionally, the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects could also be explored.
Conclusion
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide is a synthetic cannabinoid with potential therapeutic effects. Its high potency and selectivity for the N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide receptors make it a valuable tool for the study of various physiological processes. While there are limitations to its use, its potential in the treatment of various conditions and future directions for research make it a compound of significant interest.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide involves the reaction between 4-chlorobenzyl chloride and 2-chlorobenzyl mercaptan in the presence of a base. The reaction yields the desired product, which is then purified through chromatography. The purity of the compound is confirmed through spectroscopic techniques.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been extensively studied in scientific research for its potential therapeutic effects. This compound acts as a N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide agonist and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential in the treatment of various conditions such as multiple sclerosis, neuropathic pain, and inflammatory bowel disease.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-14-7-5-12(6-8-14)9-19-16(20)11-21-10-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCJKTJTBQUKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)sulfanyl]acetamide

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